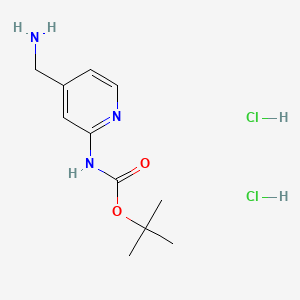

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

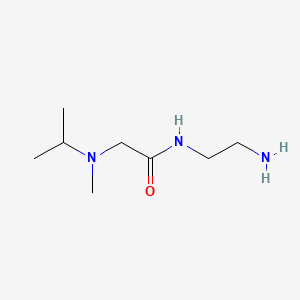

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride, also known as Boc-Pyr-NH2, is a reagent used in organic synthesis. It is a white crystalline solid that is soluble in water and organic solvents. Boc-Pyr-NH2 is a versatile reagent used in a variety of synthetic applications, ranging from the synthesis of peptides to the synthesis of heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, Boc-Pyr-NH2 has been used in the synthesis of peptide-based drugs and as a catalyst in organic reactions.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Modeling

- Regioselective Amidomethylation: Research demonstrates the utility of related compounds in the regioselective amidomethylation of pyridines, showing the versatility of these compounds in creating aminomethylated pyridines for further synthetic applications. This approach offers a scalable method to obtain N-Boc analogues efficiently, highlighting the compound's importance in synthetic organic chemistry (Papaioannou et al., 2020).

- Molecular Modeling: A study on 4-(Boc-amino)pyridine, closely related to the queried compound, provides insights into its structure and spectroscopic properties through computational methods. This work showcases the potential of such compounds in nonlinear optical (NLO) applications, driven by their electronic and optical characteristics (Vural, 2015).

Materials Science and Coordination Chemistry

- Coordination Compounds: The formation of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine underscores its role in developing materials with unique thermal, magnetic, and luminescence properties. Such studies highlight the potential of these compounds in creating new materials for technological applications (Suckert et al., 2017).

Peptide Chemistry and Bioorganic Applications

- Peptidomimetics Synthesis: The amino acid and peptide analogues research involving related pyrrolidinothieno[2,3-d]pyrimidine derivatives underlines the significance of Boc-protected amino compounds in synthesizing peptidomimetics. These applications demonstrate the compound's role in developing bioactive molecules and advancing peptide science (Bissyris et al., 2005).

Advanced Organic Syntheses

- Protected Amino Acids for Pseudopeptide Synthesis: The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives for pseudopeptide synthesis illustrates the broader utility of Boc-protected aminomethyl pyridines in constructing complex bioorganic molecules. This approach paves the way for creating diverse peptidomimetics and exploring their biological activities (Pascal et al., 2000).

Propiedades

IUPAC Name |

tert-butyl N-[4-(aminomethyl)pyridin-2-yl]carbamate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.2ClH/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9;;/h4-6H,7,12H2,1-3H3,(H,13,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXSIFJOJBGGHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40712337 |

Source

|

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-4-(aminomethyl)pyridine dihydrochloride | |

CAS RN |

161315-19-1 |

Source

|

| Record name | tert-Butyl [4-(aminomethyl)pyridin-2-yl]carbamate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40712337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B572815.png)

![3-[4-(Ethoxycarbonyl)phenyl]phenylacetic acid](/img/structure/B572826.png)

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)